3'-deoxy-4-O-methylsappanol

Description

Structure

3D Structure

Properties

IUPAC Name |

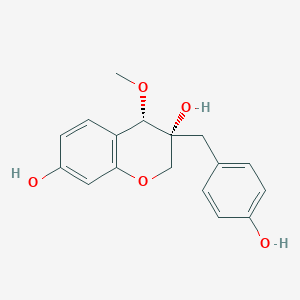

(3R,4S)-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O5/c1-21-16-14-7-6-13(19)8-15(14)22-10-17(16,20)9-11-2-4-12(18)5-3-11/h2-8,16,18-20H,9-10H2,1H3/t16-,17+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDMATSOBGRQDO-DLBZAZTESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2=C(C=C(C=C2)O)OCC1(CC3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C2=C(C=C(C=C2)O)OC[C@@]1(CC3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101131312 | |

| Record name | (3R,4S)-3,4-Dihydro-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2H-1-benzopyran-3,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101131312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112408-68-1 | |

| Record name | (3R,4S)-3,4-Dihydro-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2H-1-benzopyran-3,7-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112408-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,4S)-3,4-Dihydro-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2H-1-benzopyran-3,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101131312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Botanical Treasury: A Technical Guide to the Natural Sources and Isolation of 3'-deoxy-4-O-methylsappanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sourcing and isolation of 3'-deoxy-4-O-methylsappanol, a homoisoflavonoid of significant interest for its potential therapeutic properties. This document details the primary botanical sources, outlines comprehensive experimental protocols for its extraction and purification, and presents relevant quantitative data for researchers in natural product chemistry and drug development.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the heartwood of Caesalpinia sappan L.[1][2], a flowering tree in the legume family, Fabaceae. This plant, commonly known as Sappanwood or Indian Redwood, is native to Southeast Asia and the Indian subcontinent. Traditionally, it has been used for producing a reddish dye and in folk medicine.[2][3] Phytochemical investigations have revealed that the heartwood of C. sappan is a rich source of a diverse array of phenolic compounds, including homoisoflavonoids, chalcones, and brazilins.[4][5]

While Caesalpinia sappan is the principal source, related compounds have been isolated from other species of the Caesalpinia genus, suggesting that other species may also serve as potential, albeit less studied, sources.[5] Another species, Biancaea sappan, has also been reported to contain this compound.[1]

Experimental Protocols for Isolation

The isolation of this compound and its analogs from Caesalpinia sappan heartwood typically involves a multi-step process of extraction, fractionation, and chromatography. Below are detailed methodologies derived from established research.

Method 1: Conventional Solvent Extraction and Column Chromatography

This method is a classical and widely used approach for the isolation of phenolic compounds from plant materials.

2.1.1. Plant Material and Extraction

-

Preparation : The dried heartwood of Caesalpinia sappan is first coarsely powdered.[2]

-

Extraction : The powdered material (e.g., 0.5 kg) is extracted exhaustively with 95% ethanol (e.g., 3 x 1.5 L) under reflux. The combined ethanol extracts are then concentrated under reduced pressure to yield a crude extract.[2]

2.1.2. Fractionation

-

The crude ethanol extract is suspended in water and partitioned successively with solvents of increasing polarity. A common solvent for partitioning is ethyl acetate (EtOAc), which is effective in extracting homoisoflavonoids.

-

The EtOAc-soluble fraction is collected and concentrated to yield a dried residue.[4]

2.1.3. Chromatographic Purification

A series of column chromatography steps are employed for the purification of the target compound.

-

Silica Gel Column Chromatography : The EtOAc fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically a mixture of dichloromethane (CH2Cl2) and methanol (MeOH) or dichloromethane and acetone (Me2CO) of increasing polarity (e.g., from 15:1 to 0:1 v/v).[2] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Reversed-Phase (RP-18) Column Chromatography : Fractions enriched with the target compound are further purified on a reversed-phase (ODS-A or RP-18) column. Elution is typically performed with a gradient of methanol and water (e.g., from 1:3 to 1:0 v/v).[2]

-

Size Exclusion Chromatography (Sephadex LH-20) : For final purification, size exclusion chromatography on a Sephadex LH-20 column is often used. A common eluent is a mixture of dichloromethane and methanol (1:1 v/v).[2]

The purity of the isolated this compound is confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), and its structure is elucidated using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Method 2: Centrifugal Partition Chromatography (CPC)

CPC is a liquid-liquid chromatography technique that can be used for the one-step isolation of target compounds, offering an alternative to traditional multi-step column chromatography.

2.2.1. Sample Preparation and Solvent System Selection

-

An ethyl acetate-soluble fraction of the crude extract is prepared as described in the conventional method.[3]

-

A suitable two-phase solvent system is selected based on the partition coefficient (K) of the target compound. For the isolation of related homoisoflavonoids like sappanol and brazilin from C. sappan, a system of ethyl acetate:acetonitrile:water (1:1:2, v/v/v) has been successfully used.[3]

2.2.2. CPC Separation

-

The CPC instrument is filled with the stationary phase (the denser aqueous phase).

-

The mobile phase (the lighter organic phase) is then pumped through the column at a specific flow rate while the rotor is set to a desired speed.

-

Once hydrodynamic equilibrium is reached, the sample (e.g., 350 mg of the EtOAc fraction dissolved in a mixture of the two phases) is injected.[3]

-

The effluent is continuously monitored with a UV detector, and fractions are collected. The fractions containing the pure compound are then pooled and evaporated.

Quantitative Data

The following table summarizes the available quantitative data related to the isolation of homoisoflavonoids from Caesalpinia sappan. It is important to note that specific yield data for this compound is not explicitly detailed in the reviewed literature; the presented data is for related compounds and the overall extraction process.

| Parameter | Value | Source Plant Part | Reference |

| Extraction Yield | |||

| Crude 95% Ethanol Extract | Not specified | Heartwood | [2] |

| Chromatography Details | |||

| Method 1: Column Chromatography | |||

| Silica Gel Eluent System | CH2Cl2:Me2CO (15:1 to 0:1) | - | [2] |

| Reversed-Phase Eluent System | MeOH:H2O (1:3 to 1:0) | - | [2] |

| Sephadex LH-20 Eluent System | CH2Cl2:MeOH (1:1) | - | [2] |

| Method 2: Centrifugal Partition Chromatography | |||

| Solvent System | Ethyl acetate:acetonitrile:water (1:1:2, v/v/v) | - | [3] |

| Sample Load | 350 mg of EtOAc fraction | - | [3] |

| Isolated Compound Yields | |||

| Sappanchalcone | 8.6 mg (from 58.4 mg subfraction) | Heartwood | [2] |

| Caesalpiniaphenol G | 11.0 mg | Heartwood | [2] |

| Quercetin | 9.7 mg | Heartwood | [2] |

Visualized Workflows

The following diagrams illustrate the logical flow of the isolation protocols described.

Caption: Conventional Isolation Workflow.

Caption: CPC-Based Isolation Workflow.

This guide serves as a comprehensive resource for the sourcing and isolation of this compound. The detailed protocols and compiled data aim to facilitate further research into the biological activities and potential therapeutic applications of this promising natural compound.

References

- 1. This compound | C17H18O5 | CID 13846680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. phcogj.com [phcogj.com]

- 3. One-step isolation of sappanol and brazilin from Caesalpinia sappan and their effects on oxidative stress-induced retinal death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phcogj.com [phcogj.com]

- 5. researchgate.net [researchgate.net]

Characterization of 3'-deoxy-4-O-methylsappanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-deoxy-4-O-methylsappanol is a homoisoflavonoid primarily isolated from the heartwood of Caesalpinia sappan. This document provides a comprehensive technical overview of its characterization, focusing on its physicochemical properties, biological activities, and the experimental methodologies used for its evaluation. The compound has demonstrated significant neuroprotective and antioxidant properties, positioning it as a molecule of interest for further investigation in the context of neurodegenerative diseases and conditions associated with oxidative stress. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

This compound, and its isomer 3'-deoxy-4-O-methylepisappanol, are structurally related homoisoflavonoids. Their core chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈O₅ | PubChem[1] |

| Molecular Weight | 302.32 g/mol | PubChem[1] |

| CAS Number | 112408-68-1 (sappanol) | PubChem[1] |

| 1052714-12-1 (episappanol) | ||

| IUPAC Name | (3R,4S)-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol | PubChem[1] |

| Natural Source | Caesalpinia sappan (Heartwood) |

Biological Activity

The primary biological activities attributed to this compound are its neuroprotective and antioxidant effects.

Neuroprotective Activity

3'-deoxy-4-O-methylepisappanol has been shown to exhibit significant neuroprotective effects against glutamate-induced toxicity in primary cultured rat cortical neurons.

| Assay | Endpoint | Result | Concentration Range |

| Glutamate-Induced Neurotoxicity | Cell Viability | Maintained approximately 50% cell viability in the presence of glutamate. | 0.1 µM to 10 µM |

Antioxidant Activity

Experimental Protocols

Isolation of this compound from Caesalpinia sappan

The following is a generalized protocol for the isolation of homoisoflavonoids from Caesalpinia sappan, based on common phytochemical extraction techniques.

-

Extraction: The dried and powdered heartwood of Caesalpinia sappan is extracted with 95% ethanol at a temperature of 95°C for 30 minutes. This process is repeated three times to ensure exhaustive extraction. The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.[2]

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. The ethyl acetate fraction is typically enriched with phenolic compounds, including homoisoflavonoids.

-

Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of dichloromethane and methanol. Fractions are collected and monitored by thin-layer chromatography.

-

Further Purification (Optional): For higher purity, techniques such as centrifugal partition chromatography (CPC) can be employed. A two-phase solvent system, for example, ethyl acetate:acetonitrile:water (1:1:2, v/v), can be used to separate individual compounds.[3]

Neuroprotection Assay against Glutamate-Induced Toxicity

This protocol is a representative method for assessing the neuroprotective effects of a compound in primary neuronal cultures.

-

Primary Cortical Neuron Culture:

-

Cortical tissues are dissected from embryonic day 18 (E18) rat fetuses.

-

The tissues are mechanically and enzymatically dissociated to obtain a single-cell suspension.

-

Cells are plated on poly-D-lysine-coated culture plates or coverslips in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and growth factors).

-

Cultures are maintained at 37°C in a humidified incubator with 5% CO₂.

-

-

Compound Treatment and Glutamate Challenge:

-

After a suitable period for neuronal maturation in vitro (e.g., 7-10 days), the culture medium is replaced with a medium containing various concentrations of 3'-deoxy-4-O-methylepisappanol (e.g., 0.1 µM to 10 µM).

-

The cells are pre-incubated with the compound for a defined period (e.g., 1-2 hours).

-

Following pre-incubation, a toxic concentration of glutamate (e.g., 100-200 µM) is added to the culture medium. Control cultures receive either the vehicle or the compound alone.

-

-

Assessment of Cell Viability:

-

After a 24-hour incubation with glutamate, cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

The absorbance is read using a microplate reader, and cell viability is expressed as a percentage of the control group.

-

Potential Mechanism of Action and Signaling Pathways

The precise signaling pathways modulated by this compound have not been definitively elucidated in the available literature. However, based on its demonstrated neuroprotective activity against glutamate-induced oxidative stress, a plausible mechanism involves the modulation of endogenous antioxidant defense pathways.

Glutamate-induced excitotoxicity is a complex process involving the overactivation of glutamate receptors (e.g., NMDA receptors), leading to excessive calcium influx, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS). This surge in ROS overwhelms the cellular antioxidant capacity, causing oxidative damage to lipids, proteins, and DNA, ultimately leading to neuronal cell death.

Phytochemicals with antioxidant properties often exert their protective effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.

The MAPK (Mitogen-Activated Protein Kinase) signaling pathways, including ERK, JNK, and p38, are also critically involved in neuronal survival and apoptosis. While some MAPKs are pro-survival, others are activated by cellular stress and can trigger apoptotic cascades. It is possible that this compound could modulate these pathways to promote cell survival.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated neuroprotective properties. The available data suggests its potential as a lead compound for the development of therapeutic agents for neurodegenerative disorders. However, further research is required to fully characterize its biological activities and mechanism of action. Key areas for future investigation include:

-

Quantitative assessment of antioxidant activity: Determining the IC50 values of the purified compound in various antioxidant assays (e.g., DPPH, ABTS, ORAC) would provide a clearer understanding of its radical scavenging capabilities.

-

Elucidation of signaling pathways: Studies using techniques such as Western blotting, RT-PCR, and reporter gene assays are needed to confirm the involvement of specific pathways like Nrf2/ARE and MAPK in its neuroprotective effects.

-

In vivo efficacy studies: Evaluating the neuroprotective effects of this compound in animal models of neurodegenerative diseases is a crucial next step to establish its therapeutic potential.

-

Development of a synthetic route: A scalable and efficient chemical synthesis would be essential for producing sufficient quantities of the compound for extensive preclinical and clinical studies, as isolation from natural sources can be limiting.

This technical guide provides a summary of the current knowledge on this compound. It is hoped that this information will stimulate further research into this intriguing natural product.

References

- 1. This compound | C17H18O5 | CID 13846680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Optimization of Caesalpinia sappan L. heartwood extraction procedure to obtain the highest content of brazilin and greatest antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. One-step isolation of sappanol and brazilin from Caesalpinia sappan and their effects on oxidative stress-induced retinal death - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of 3'-deoxy-4-O-methylsappanol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Homoisoflavonoids are a unique subclass of flavonoids characterized by an additional carbon atom in their C-ring, leading to a 16-carbon skeleton. Among these, 3'-deoxy-4-O-methylsappanol represents a structurally distinct molecule with potential pharmacological significance. However, its biosynthetic pathway has not been explicitly elucidated in scientific literature. This technical guide synthesizes current knowledge on homoisoflavonoid and flavonoid biosynthesis to propose a putative pathway for this compound. We will delve into the hypothetical enzymatic steps, present analogous quantitative data from related pathways, detail relevant experimental protocols for pathway elucidation, and provide visual representations of the proposed biosynthetic route and associated workflows. This document aims to provide a foundational framework for researchers seeking to investigate and potentially engineer the biosynthesis of this and other rare homoisoflavonoids.

Introduction: The Homoisoflavonoid Landscape

Homoisoflavonoids are predominantly found in the plant families Fabaceae and Asparagaceae.[1] They exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2] The biosynthesis of these complex molecules is thought to diverge from the general flavonoid pathway, with current evidence pointing to a chalcone precursor.[3] Specifically, sappanchalcone has been proposed as a key intermediate in the formation of sappanol and the related rearranged homoisoflavonoid, brazilin.[3][4]

The target molecule of this guide, this compound, is a derivative of the homoisoflavan sappanol. Its structure suggests two key enzymatic modifications from a sappanol-like precursor: a deoxygenation at the 3'-position of the B-ring and a methylation at the 4-O-position of the A-ring. While the complete pathway remains to be experimentally verified, we can infer the necessary enzymatic machinery by examining analogous reactions in flavonoid and isoflavonoid biosynthesis.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound begins with the general phenylpropanoid pathway, leading to the formation of a chalcone precursor, which then undergoes a series of modifications to yield the final product.

From Phenylalanine to a Chalcone Precursor

The biosynthesis initiates with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through the action of three key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumaroyl-CoA Ligase (4CL): Activates p-coumaric acid to its CoA-thioester, 4-coumaroyl-CoA.

This activated intermediate then enters the flavonoid biosynthesis pathway.

Formation of the Homoisoflavonoid Scaffold

The characteristic homoisoflavonoid backbone is proposed to be formed from a chalcone intermediate.

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Isomerizes naringenin chalcone to the flavanone naringenin.

For homoisoflavonoid biosynthesis, it is hypothesized that a unique enzymatic reaction occurs, possibly involving a methyltransferase that acts on a chalcone, leading to the formation of the C16 skeleton. Sappanchalcone has been identified as a likely precursor for brazilin and related compounds.[4]

Hypothetical Steps to this compound

From a sappanol-like precursor, two key modifications are required:

-

3'-Deoxygenation: The removal of the hydroxyl group at the 3' position of the B-ring is a critical step. While the specific enzyme for this reaction in homoisoflavonoid biosynthesis is unknown, the biosynthesis of 3-deoxyflavonoids in plants like maize involves enzymes such as dihydroflavonol reductase (DFR).[5][6] It is plausible that a similar reductase or a related enzyme is responsible for this deoxygenation.

-

4-O-Methylation: The methylation of the hydroxyl group at the 4-position of the A-ring is likely catalyzed by an O-methyltransferase (OMT) . Flavonoid OMTs are a well-characterized family of enzymes that utilize S-adenosyl-L-methionine (SAM) as a methyl donor.[7][8][9] Flavonoid 4'-O-methyltransferases have been identified and characterized, suggesting the existence of enzymes with the required regiospecificity.[10][11]

The precise order of these two final steps is currently unknown.

Quantitative Data from Analogous Biosynthetic Pathways

Direct quantitative data for the enzymes involved in this compound biosynthesis is unavailable. However, we can draw parallels from characterized enzymes in related flavonoid and isoflavonoid pathways to provide a reference for potential enzymatic efficiencies.

| Enzyme Family | Example Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | Source Organism | Reference |

| Chalcone Synthase | Medicago sativa CHS | 4-Coumaroyl-CoA | 1.6 | 1.6 | Alfalfa | [General knowledge] |

| Malonyl-CoA | 29 | - | ||||

| Chalcone Isomerase | Medicago sativa CHI | Naringenin Chalcone | 30 | 830 | Alfalfa | [General knowledge] |

| O-Methyltransferase | Soybean OMT | Naringenin | - | - | Soybean | [10] |

| Catharanthus roseus OMT | 3'-O-methyl-eriodictyol | - | - | Madagascar Periwinkle | [8] | |

| Flavonoid 3'-Hydroxylase | Tricyrtis hirta F3'H | (2S)-Naringenin | - | - | Toad lily | [11] |

Table 1: Representative kinetic data for enzyme families proposed to be involved in homoisoflavonoid biosynthesis. Note that these are examples from related pathways and may not reflect the actual kinetics of the enzymes in this compound biosynthesis.

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway, a series of key experiments would be required. The following protocols are standard methodologies used in the field of natural product biosynthesis.

Heterologous Expression and Purification of Candidate Enzymes

This protocol is essential for producing and isolating the enzymes of interest for in vitro characterization.

Objective: To express and purify a candidate O-methyltransferase (OMT) from a plant source in E. coli.

Methodology:

-

Gene Identification and Cloning:

-

Identify candidate OMT genes from the transcriptome of a homoisoflavonoid-producing plant (e.g., Caesalpinia sappan) through homology-based searches.

-

Amplify the full-length coding sequence of the candidate gene using PCR with gene-specific primers.

-

Clone the PCR product into a suitable expression vector (e.g., pET-28a(+) with an N-terminal His-tag).

-

-

Heterologous Expression:

-

Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM.

-

Continue incubation at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance soluble protein expression.

-

-

Protein Purification:

-

Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20 mM).

-

Elute the His-tagged protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).

-

Analyze the purified protein fractions by SDS-PAGE to confirm purity and molecular weight.

-

Desalt and concentrate the purified protein using ultrafiltration.

-

In Vitro Enzyme Assays

Enzyme assays are crucial for determining the function and substrate specificity of the purified enzymes.

Objective: To determine the catalytic activity and substrate specificity of the purified OMT.

Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1-5 µg of purified OMT

-

100 µM of the putative substrate (e.g., sappanol, 3'-deoxysappanol)

-

200 µM S-adenosyl-L-methionine (SAM) as the methyl donor

-

-

The total reaction volume is typically 50-100 µL.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the enzyme.

-

Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of methanol or by acidification.

-

-

Product Analysis:

-

Centrifuge the reaction mixture to pellet the precipitated protein.

-

Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS).

-

Compare the retention time and mass spectrum of the product with an authentic standard of 4-O-methylsappanol or this compound if available.

-

If a standard is not available, the product can be purified and its structure determined by Nuclear Magnetic Resonance (NMR) spectroscopy.

-

-

Kinetic Analysis:

-

To determine K_m and k_cat, perform the enzyme assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

-

Measure the initial reaction rates and fit the data to the Michaelis-Menten equation.

-

Visualizing the Biosynthetic Landscape

Diagrams are essential for understanding the complex relationships within biosynthetic pathways and experimental workflows.

Caption: Proposed biosynthetic pathway for this compound.

Caption: Workflow for the characterization of a candidate biosynthetic enzyme.

Conclusion and Future Perspectives

The biosynthesis of this compound remains an uncharted area of research. This guide provides a robust, hypothesis-driven framework based on our current understanding of flavonoid and homoisoflavonoid biosynthesis. The proposed pathway, involving a chalcone precursor followed by reduction and methylation, offers a starting point for the discovery and characterization of the novel enzymes involved.

Future research should focus on:

-

Transcriptome and Genome Mining: Identifying candidate genes from homoisoflavonoid-producing plants.

-

Enzyme Characterization: Heterologous expression and in vitro assays to confirm the function of candidate enzymes.

-

Metabolic Engineering: Utilizing the identified genes to engineer microbial hosts for the sustainable production of this compound and other valuable homoisoflavonoids.

The elucidation of this pathway will not only expand our fundamental knowledge of plant secondary metabolism but also open up new avenues for the biotechnological production of pharmacologically important compounds.

References

- 1. Naturally occurring homoisoflavonoids and their pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. [Sappanchalcone from Caesalpinia sappan L., the proposed biosynthetic precursor of brazilin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Identification of two new flavone 4′-O-methyltransferases and their application in de novo biosynthesis of (2S)-hesperetin in Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flavonoid methylation: a novel 4'-O-methyltransferase from Catharanthus roseus, and evidence that partially methylated flavanones are substrates of four different flavonoid dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Flavonoid 4'-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3'-deoxy-4-O-methylsappanol: From Discovery to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the homoisoflavonoid 3'-deoxy-4-O-methylsappanol, a natural compound of interest for its potential therapeutic applications. It covers the history of its discovery, detailed experimental protocols for its isolation from natural sources, and a summary of its known biological activities, including neuroprotective and melanin synthesis inhibitory effects. This document aims to serve as a core resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development by presenting quantitative data in a structured format and outlining the experimental methodologies and known mechanistic pathways.

Discovery and History

This compound, also known by its systematic name (3R,4S)-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol, was first isolated in 1987 by Namikoshi and his team from the wood of Caesalpinia japonica[1]. This discovery was part of a broader investigation into the phenolic constituents of this plant species.[1] While initially identified in C. japonica, this compound has since been reported in other species of the Caesalpinia genus (now often classified under Biancaea), including Biancaea sappan and Biancaea decapetala.[2]

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈O₅ | PubChem CID 13846680[2] |

| Molecular Weight | 302.32 g/mol | PubChem CID 13846680[2] |

| CAS Number | 112408-68-1 | PubChem CID 13846680[2] |

| IUPAC Name | (3R,4S)-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol | PubChem CID 13846680[2] |

Experimental Protocols

Isolation from Caesalpinia japonica

The following is a detailed methodology for the isolation of this compound based on the original discovery.

Workflow for the Isolation of this compound

Caption: General workflow for the isolation and characterization of this compound.

Detailed Steps:

-

Plant Material: Air-dried wood of Caesalpinia japonica is collected and pulverized.

-

Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The fraction containing this compound (typically the ethyl acetate or chloroform fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate of increasing polarity.

-

Fraction Analysis: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Further Purification: Fractions enriched with this compound are combined and further purified using techniques like preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).

Neuroprotection Assay (General Protocol)

The neuroprotective effects of this compound can be assessed against glutamate-induced toxicity in primary cortical neurons.

Workflow for Neuroprotection Assay

Caption: A typical workflow for assessing the neuroprotective effects of a compound.

Detailed Steps:

-

Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured in appropriate media.

-

Treatment: After a period of stabilization in culture, the neurons are pre-treated with various concentrations of this compound for a specified time.

-

Induction of Toxicity: Neurotoxicity is induced by exposing the cells to a neurotoxin, such as glutamate.

-

Incubation: The cells are incubated for a further period to allow the neurotoxic effects to manifest.

-

Viability Assay: Cell viability is assessed using a quantitative method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

Data Analysis: The results are expressed as a percentage of the viability of control cells, and dose-response curves are generated to determine the EC₅₀ value.

Melanin Synthesis Inhibition Assay (General Protocol)

The inhibitory effect of this compound on melanin synthesis can be evaluated using B16F10 melanoma cells.

Workflow for Melanin Synthesis Inhibition Assay

Caption: Workflow for evaluating the inhibition of melanin synthesis in B16F10 cells.

Detailed Steps:

-

Cell Culture: B16F10 melanoma cells are cultured in a suitable medium.

-

Treatment: Cells are treated with various concentrations of this compound in the presence of a stimulator of melanogenesis, such as α-melanocyte-stimulating hormone (α-MSH).

-

Incubation: The cells are incubated for a period, typically 72 hours, to allow for melanin production.

-

Cell Lysis: After incubation, the cells are washed and lysed to release the melanin.

-

Melanin Quantification: The melanin content in the cell lysates is measured spectrophotometrically by reading the absorbance at approximately 405 nm.

-

Data Analysis: The inhibitory effect is calculated as the percentage reduction in melanin content compared to the control group (treated with α-MSH alone). An IC₅₀ value is then determined.

Biological Activities and Quantitative Data

This compound has demonstrated several biological activities of therapeutic interest.

| Biological Activity | Cell Line/Model | Key Findings | Quantitative Data |

| Neuroprotection | Primary rat cortical neurons | Exhibits significant neuroprotective activity against glutamate-induced toxicity. | - |

| Melanin Synthesis Inhibition | B16F10 melanoma cells | Inhibits α-MSH-induced melanin synthesis. | - |

| Cytotoxicity | Cultured human melanoma HMV-II cells | Shows moderate cytotoxicity. | IC₅₀: 72.0 µM ± 2.4 |

| Xanthine Oxidase Inhibition | In vitro assay | Shows significant inhibitory activity. | - |

Data not available is denoted by "-".

Signaling Pathways

While the precise signaling pathways modulated by this compound are not yet fully elucidated, the biological activities observed suggest potential interactions with key cellular signaling cascades.

Potential Neuroprotective Mechanisms

The neuroprotective effects of many phytochemicals are known to be mediated through the modulation of pathways involved in oxidative stress, inflammation, and apoptosis.

Potential Neuroprotective Signaling Pathways

Caption: Hypothesized signaling pathways involved in the neuroprotective effects of this compound.

Potential Mechanism of Melanin Synthesis Inhibition

The inhibition of melanin synthesis often involves the downregulation of key enzymes and transcription factors in the melanogenesis pathway.

Potential Melanogenesis Inhibition Pathway

Caption: Potential mechanism for the inhibition of melanin synthesis by this compound.

Future Directions

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Chemical Synthesis: The development of an efficient and scalable synthetic route would facilitate further pharmacological studies and potential drug development.

-

Mechanism of Action: Detailed studies are needed to identify the specific molecular targets and signaling pathways modulated by this compound in relation to its neuroprotective and melanin-inhibitory effects.

-

In Vivo Studies: Preclinical studies in animal models are essential to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of analogs could lead to the discovery of more potent and selective compounds.

This technical guide provides a foundational understanding of this compound, highlighting its discovery, methods of study, and known biological activities. The provided data and protocols are intended to support and stimulate further research into this promising natural product.

References

Spectroscopic and Mechanistic Insights into 3'-Deoxy-4-O-methylsappanol: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3'-deoxy-4-O-methylsappanol, a homoisoflavonoid isolated from Caesalpinia sappan. The document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a structured presentation of available data and experimental methodologies.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data not available |

Mass Spectrometry (MS)

The molecular formula for this compound is C₁₇H₁₈O₅, with a calculated molecular weight of approximately 302.32 g/mol .

Table 3: Mass Spectrometry Data for this compound

| m/z | Ion Type | Relative Abundance (%) |

| Data not available |

Experimental Protocols

The following are detailed experimental protocols typical for the isolation and spectroscopic analysis of homoisoflavonoids from Caesalpinia sappan, based on methodologies reported for similar compounds.

Isolation of this compound

-

Extraction: The heartwood of Caesalpinia sappan is typically dried, powdered, and extracted with a solvent such as methanol or ethanol at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Chromatography: The ethyl acetate fraction, which is expected to contain this compound, is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing the target compound are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

NMR Spectroscopy

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer, typically operating at 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C.

-

Sample Preparation: Samples are dissolved in a deuterated solvent, commonly deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Data Acquisition:

-

¹H NMR spectra are acquired with a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR spectra are recorded with complete proton decoupling.

-

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to aid in the complete assignment of proton and carbon signals.

-

Mass Spectrometry

-

Instrumentation: High-resolution mass spectra are typically obtained using a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: The purified compound is dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the ESI source.

-

Data Acquisition: Mass spectra are acquired in positive or negative ion mode. The data analysis provides the exact mass of the molecular ion, which is used to confirm the elemental composition of the compound.

Signaling Pathway

While the specific signaling pathway of this compound is not yet elucidated, a related compound, 3-deoxysappanchalcone, also found in Caesalpinia sappan, has been shown to inhibit colon cancer cell growth by directly targeting the T-LAK cell-originated protein kinase (TOPK) signaling pathway.[]

References

3'-deoxy-4-O-methylsappanol CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental data related to 3'-deoxy-4-O-methylsappanol, a compound of interest for its potential neuroprotective effects.

Chemical Identity and Properties

This compound is a naturally occurring homoisoflavonoid. Its chemical identifiers and key properties are summarized in the table below.

| Identifier | Value | Reference |

| CAS Number | 112408-68-1 | [1][2][3] |

| Molecular Formula | C17H18O5 | [1][2][3] |

| Molecular Weight | 302.32 g/mol | [2][3] |

| IUPAC Name | (3R,4S)-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol | [2] |

| InChI | InChI=1S/C17H18O5/c1-21-16-14-7-6-13(19)8-15(14)22-10-17(16,20)9-11-2-4-12(18)5-3-11/h2-8,16,18-20H,9-10H2,1H3/t16-,17+/m0/s1 | [2][3] |

| InChIKey | NRDMATSOBGRQDO-DLBZAZTESA-N | [2][3] |

| SMILES | CO[C@H]1C2=C(C=C(C=C2)O)OC[C@@]1(CC3=CC=C(C=C3)O)O | [2] |

| Synonyms | 3'-deoxy- 4-O-methylsappanol, (3R,4S)-3-(4-Hydroxybenzyl)-4-methoxy-3,7-chromanediol | [3] |

Biological Activity and Therapeutic Potential

Research has highlighted the neuroprotective properties of this compound, particularly its ability to mitigate glutamate-induced neurotoxicity. This activity suggests its potential as a therapeutic agent for neurodegenerative disorders where excitotoxicity is a contributing factor.

Neuroprotective Effects

Studies have demonstrated that this compound, isolated from Caesalpinia sappan, exhibits significant protective effects against glutamate-induced toxicity in primary cultured rat cortical cells. This suggests a potential role in protecting neurons from the damage caused by excessive glutamate, a mechanism implicated in various neurological conditions.

Experimental Protocols

This section details the methodologies employed in key experiments to evaluate the neuroprotective effects of this compound.

Isolation of this compound

A general procedure for the isolation of this compound from its natural source, Caesalpinia sappan, involves the following steps:

-

Extraction: The dried heartwood of Caesalpinia sappan is powdered and extracted with methanol.

-

Fractionation: The crude methanol extract is then partitioned with different solvents of increasing polarity, such as n-hexane, ethyl acetate, and water.

-

Chromatography: The ethyl acetate fraction, which typically contains the compound of interest, is subjected to column chromatography on silica gel.

-

Purification: Further purification is achieved through repeated column chromatography and recrystallization to yield pure this compound.

Glutamate-Induced Neurotoxicity Assay in Primary Cortical Neurons

This protocol outlines the in vitro assay used to assess the neuroprotective activity of this compound.

Objective: To determine the ability of this compound to protect primary cortical neurons from glutamate-induced cell death.

Materials:

-

Primary cortical neurons from rat embryos (E17-18)

-

Neurobasal medium supplemented with B27 and L-glutamine

-

Poly-D-lysine coated culture plates

-

This compound

-

L-glutamic acid

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Cell Culture: Primary cortical neurons are seeded on poly-D-lysine coated plates and maintained in Neurobasal medium.

-

Treatment: After a period of stabilization in culture (typically 7-10 days), the neurons are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1 hour).

-

Induction of Neurotoxicity: Following pre-treatment, glutamate is added to the culture medium to a final concentration known to induce excitotoxicity (e.g., 100 µM) and incubated for a set period (e.g., 24 hours). A control group without glutamate exposure and a vehicle control group (treated with the solvent used for the compound) are included.

-

Assessment of Cell Viability (MTT Assay):

-

The culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).

-

The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

The medium is then removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control group. The protective effect of this compound is determined by comparing the viability of cells treated with the compound and glutamate to those treated with glutamate alone.

Signaling Pathways and Experimental Workflows

While the precise signaling pathway for the neuroprotective action of this compound is yet to be fully elucidated, a plausible mechanism involves the modulation of pathways related to oxidative stress and apoptosis, which are downstream of glutamate receptor overactivation.

Proposed Neuroprotective Mechanism

The following diagram illustrates a hypothetical signaling pathway for glutamate-induced neurotoxicity and the potential points of intervention for a neuroprotective agent like this compound.

Caption: Proposed pathway of glutamate-induced neurotoxicity and potential intervention points.

Experimental Workflow for Neuroprotective Agent Screening

The following diagram outlines the general workflow for identifying and characterizing neuroprotective compounds.

Caption: General workflow for the discovery and development of neuroprotective agents.

References

Potential Therapeutic Targets of 3'-deoxy-4-O-methylsappanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-deoxy-4-O-methylsappanol, a homoisoflavonoid primarily isolated from Caesalpinia sappan, is emerging as a compound of significant interest in therapeutic research. This technical guide synthesizes the current understanding of its biological activities and potential therapeutic targets. The primary focus of existing research has been on its neuroprotective and antioxidant properties. While direct evidence for its anti-inflammatory targets is still under investigation, the well-documented anti-inflammatory effects of related homoisoflavonoids from the same plant source provide a strong basis for inferring potential mechanisms of action. This document provides a comprehensive overview of the known biological effects, quantitative data, and the experimental methodologies used to elucidate these activities.

Core Therapeutic Potential

The primary therapeutic avenues for this compound, as indicated by current research, are in the realms of neuroprotection and the mitigation of oxidative stress. The compound has demonstrated a significant ability to protect neuronal cells from excitotoxicity and to neutralize harmful reactive oxygen and nitrogen species.

Neuroprotection

The most direct evidence for the therapeutic potential of this compound lies in its neuroprotective effects. Specifically, it has been shown to protect primary cultured rat cortical cells from glutamate-induced toxicity.[1] This form of excitotoxicity is a key pathological mechanism in a range of neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to preserve cell viability in the presence of excessive glutamate suggests its potential as a therapeutic agent for these conditions.

Antioxidant Activity

Complementing its neuroprotective effects, this compound is a potent antioxidant.[1] It has been shown to be effective against both reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1] Furthermore, it exhibits an inhibitory effect on the oxidation of low-density lipoprotein (LDL), a key event in the pathogenesis of atherosclerosis.[1] This broad-spectrum antioxidant activity suggests its potential utility in a variety of diseases where oxidative stress is a contributing factor, including cardiovascular and metabolic diseases.

Inferred Anti-inflammatory Potential

While direct studies on the anti-inflammatory targets of this compound are limited, the broader class of homoisoflavonoids from Caesalpinia sappan exhibits significant anti-inflammatory properties. These related compounds have been shown to modulate key inflammatory pathways, suggesting that this compound may act through similar mechanisms. The established anti-inflammatory mechanisms of related homoisoflavonoids include the inhibition of pro-inflammatory cytokine production (such as IL-1, IL-6, and TNF-α), the suppression of prostaglandin E2 (PGE2) synthesis, and the modulation of the NF-κB and Keap1/Nrf2/HO-1 signaling pathways.[2][3][4][5][6]

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of this compound.

| Biological Activity | Assay System | Endpoint | Concentration Range | Result | Reference |

| Neuroprotection | Primary cultured rat cortical cells with glutamate-induced toxicity | Cell Viability | 0.1 µM to 10 µM | ~50% | [1] |

Potential Molecular Targets and Signaling Pathways

Based on the available evidence for this compound and related homoisoflavonoids, several potential molecular targets and signaling pathways can be identified.

Directly Implicated Pathways for this compound

-

Glutamate-Induced Excitotoxicity Pathway: The primary demonstrated effect is the inhibition of this pathway, though the precise molecular target within this cascade has not yet been elucidated.

-

Oxidative Stress Pathways: The compound's ability to scavenge ROS and RNS and inhibit LDL oxidation points to a direct interaction with these reactive species or with enzymes involved in their generation.

Inferred Pathways from Related Homoisoflavonoids

-

NF-κB Signaling Pathway: A central regulator of inflammation, the inhibition of this pathway by related compounds suggests it as a likely target.

-

Nrf2/HO-1 Pathway: This pathway is a key regulator of the antioxidant response, and its upregulation by related compounds is a plausible mechanism for the observed antioxidant effects.

-

Pro-inflammatory Cytokine and Prostaglandin Synthesis Pathways: Inhibition of the production of IL-1, IL-6, TNF-α, and PGE2 are likely downstream effects of modulating upstream signaling pathways.

-

Other Potential Targets: Based on studies of other homoisoflavonoids, potential targets could include ferrochelatase (FECH), soluble epoxide hydrolase (sEH), inosine monophosphate dehydrogenase 2 (IMPDH2), phosphodiesterase 4 (PDE4), deoxyhypusine hydroxylase (DOHH), and protein tyrosine kinases like c-Src.[7][8]

Experimental Protocols

The following are descriptions of the key experimental methodologies used to evaluate the biological activities of this compound and related compounds.

Neuroprotection Assays

-

Cell Culture: Primary cortical neurons are isolated from rat embryos and cultured in appropriate media.

-

Induction of Neurotoxicity: Glutamate is added to the cell culture medium to induce excitotoxicity.

-

Treatment: Cells are co-treated with varying concentrations of this compound.

-

Assessment of Cell Viability: Cell viability is quantified using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell viability.

Antioxidant Assays

-

ROS/RNS Scavenging Assays: Various in vitro chemical assays are used to assess the ability of the compound to neutralize specific reactive species. These may include assays for scavenging DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), superoxide radicals, and nitric oxide.

-

LDL Oxidation Assay: LDL is isolated from human plasma and incubated with an oxidizing agent (e.g., copper sulfate) in the presence or absence of the test compound. The extent of oxidation is measured, often by quantifying the formation of conjugated dienes or thiobarbituric acid reactive substances (TBARS).

Anti-inflammatory Assays (as applied to related compounds)

-

Cell Culture: Macrophage cell lines (e.g., RAW264.7) or primary chondrocytes are used.

-

Induction of Inflammation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS) or interleukin-1β (IL-1β).

-

Treatment: Cells are treated with the test compounds at various concentrations.

-

Cytokine Measurement: The concentrations of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and anti-inflammatory cytokines (e.g., IL-10) in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Gene Expression Analysis: The mRNA levels of inflammatory mediators are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Visualizations

Signaling Pathways

Caption: Inferred and demonstrated signaling pathways.

Experimental Workflow

Caption: Generalized experimental workflows.

Conclusion and Future Directions

This compound presents a promising profile as a neuroprotective and antioxidant agent. The strong anti-inflammatory activities of its chemical relatives from Caesalpinia sappan further broaden its potential therapeutic applications. Future research should focus on several key areas:

-

Target Deconvolution: Identifying the specific molecular targets of this compound for its neuroprotective and antioxidant effects is a critical next step.

-

Direct Anti-inflammatory Studies: Investigating the direct effects of this compound on inflammatory pathways and comparing its activity to other homoisoflavonoids is warranted.

-

In Vivo Studies: Preclinical studies in animal models of neurological and inflammatory diseases are necessary to validate the in vitro findings and assess the compound's pharmacokinetic and pharmacodynamic properties.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could lead to the development of more potent and selective therapeutic agents.

References

- 1. 3'-Deoxy-4-O-methylepisappanol | CAS:1052714-12-1 | Manufacturer ChemFaces [chemfaces.com]

- 2. Caesalpinia sappan Reduce Fever with An Anti-inflammatory and Antioxidant Mechanism: A Review | Sasongko | JPSCR: Journal of Pharmaceutical Science and Clinical Research [jurnal.uns.ac.id]

- 3. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Compounds from Caesalpinia sappan with anti-inflammatory properties in macrophages and chondrocytes. | Semantic Scholar [semanticscholar.org]

- 5. ijrar.org [ijrar.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Naturally occurring homoisoflavonoids function as potent protein tyrosine kinase inhibitors by c-Src-based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of 3'-deoxy-4-O-methylsappanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for evaluating the biological activities of 3'-deoxy-4-O-methylsappanol, a homoisoflavonoid isolated from Caesalpinia sappan. The protocols are based on established in vitro assays for assessing neuroprotective, anti-inflammatory, and antioxidant properties.

Overview of this compound

This compound is a bioactive homoisoflavonoid that has demonstrated significant neuroprotective effects. As a member of the homoisoflavonoid class of compounds found in Caesalpinia sappan, it is also a promising candidate for anti-inflammatory and antioxidant activities. These protocols are designed to enable researchers to investigate and quantify these potential therapeutic properties in a laboratory setting.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of this compound. It is important to note that while neuroprotective activity has been specifically reported for this compound, the data for anti-inflammatory and antioxidant activities are based on general findings for related homoisoflavonoids and should be determined experimentally.

| In Vitro Assay | Cell Line/System | Endpoint Measured | Result for this compound | Reference Compound |

| Neuroprotective Activity | Primary Cultured Rat Cortical Neurons | Cell Viability | ~50% cell viability at 0.1 µM to 10 µM against glutamate-induced toxicity.[1][2] | MK-801 (NMDA antagonist) |

| Anti-inflammatory Activity | RAW 264.7 Macrophages | Nitric Oxide (NO) Inhibition | Data not available; expected to show inhibitory activity. | L-NMMA or Indomethacin |

| Antioxidant Activity | DPPH Radical Scavenging Assay | IC50 Value | Data not available; expected to show radical scavenging activity. | Ascorbic Acid or Trolox |

Experimental Protocols

Neuroprotective Activity Assay: Glutamate-Induced Excitotoxicity

This protocol is designed to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.

Materials:

-

Primary cortical neurons (e.g., from E18 Sprague-Dawley rat embryos)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated culture plates (96-well)

-

This compound

-

L-glutamic acid

-

MK-801 (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture:

-

Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.

-

Culture the cells in supplemented Neurobasal medium at 37°C in a humidified 5% CO2 incubator for 7-10 days to allow for maturation.

-

-

Compound Treatment:

-

Prepare stock solutions of this compound and MK-801 in DMSO.

-

On the day of the experiment, replace the culture medium with fresh medium.

-

Add varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or MK-801 to the respective wells.

-

Incubate for 1 hour.

-

-

Induction of Excitotoxicity:

-

Following the pre-treatment, add L-glutamic acid to a final concentration of 100 µM to all wells except the vehicle control.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Assessment of Cell Viability (MTT Assay):

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control group.

-

Plot a dose-response curve to determine the effective concentration range.

-

Anti-inflammatory Activity Assay: Nitric Oxide Inhibition in RAW 264.7 Macrophages

This protocol describes a method to evaluate the potential anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well culture plates

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

L-NMMA (N-monomethyl-L-arginine) or Indomethacin (positive control)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

Procedure:

-

Cell Culture:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare various concentrations of this compound and the positive control.

-

Replace the medium and treat the cells with the compounds for 1 hour before LPS stimulation.

-

-

Induction of Inflammation:

-

Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

-

Nitric Oxide Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve.

-

-

Data Analysis:

-

Calculate the percentage of NO inhibition compared to the LPS-only treated group.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Antioxidant Activity Assay: DPPH Radical Scavenging

This protocol details a straightforward method to assess the antioxidant potential of this compound through its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

Procedure:

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a stock solution of this compound and the positive control in methanol. Create a series of dilutions.

-

-

Assay:

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of the test compound or positive control to the wells.

-

For the control, add 100 µL of methanol instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Plot the percentage of scavenging against the concentration of the compound to determine the IC50 value.

-

Signaling Pathway

The neuroprotective effect of compounds like this compound against glutamate-induced excitotoxicity is often associated with the modulation of intracellular signaling cascades that prevent neuronal apoptosis. A simplified, representative pathway is depicted below.

References

Application Notes and Protocols for 3'-deoxy-4-O-methylsappanol in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-deoxy-4-O-methylsappanol is a phenolic compound isolated from the heartwood of Caesalpinia sappan (sappanwood).[1] Traditionally, extracts of sappanwood have been used in herbal medicine.[2] Recent scientific investigations have highlighted the potential of constituents from Caesalpinia sappan in various cell culture models, demonstrating cytotoxic and other biological activities. These application notes provide a comprehensive overview of the use of this compound in cell culture studies, including its biological activities, protocols for in vitro assays, and potential signaling pathways.

Biological Activity and Data Presentation

This compound has demonstrated cytotoxic effects against cancer cell lines. Its activity, along with that of other compounds isolated from Caesalpinia sappan, has been quantified to determine its potency. This information is crucial for designing cell culture experiments and for comparing its efficacy against other compounds.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of this compound and other related compounds from Caesalpinia sappan against the human melanoma HMV-II cell line.

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| This compound | HMV-II | Cytotoxicity | IC50 | 72.0 ± 2.4 µM | [1] |

| Sappanchalcone | HMV-II | Cytotoxicity | IC50 | 83.1 ± 4.0 µM | [1] |

| Brazilein | HMV-II | Cytotoxicity | IC50 | 33.8 ± 1.1 µM | [1] |

| Brazilin | HMV-II | Cytotoxicity | IC50 | 18.4 ± 0.8 µM | [1] |

| 4-O-methylsappanol | HMV-II | Cytotoxicity | IC50 | 20.2 ± 0.8 µM | [1] |

Additionally, various extracts of Caesalpinia sappan have been shown to inhibit the proliferation of other cancer cell lines.

| Extract | Cell Line | Assay | Endpoint | Result (IC50) | Reference |

| Petroleum ether extract (SG②) | HuH-7 | MTT Assay | IC50 | 56.10 µg/ml | [2] |

| Petroleum ether extract (SY②) | HuH-7 | MTT Assay | IC50 | 77.20 µg/ml | [2] |

| Ethanol extract | 4T1 | MTT Assay | IC50 | 9.3 µg/mL | [1] |

| Ethanol extract | A549 | Cytotoxicity | IC50 | 45.19 ± 1.704 μg/mL | [3] |

Experimental Protocols

Detailed methodologies are provided below for key experiments to assess the biological activity of this compound in cell culture.

Protocol 1: Determination of Cytotoxicity by MTT Assay

This protocol is adapted from studies on Caesalpinia sappan extracts and is suitable for assessing the cytotoxic effects of this compound.[2]

Materials:

-

Human melanoma cell line (HMV-II) or other cell line of interest

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is less than 0.1%.

-

Treatment: After 24 hours of cell incubation, remove the medium and add 100 µL of medium containing various concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Protocol 2: Apoptosis Analysis by Flow Cytometry

This protocol can be used to determine if the cytotoxic effects of this compound are mediated through apoptosis.

Materials:

-

Cell line of interest

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Visualizations

Experimental Workflow

Caption: Workflow for assessing the in vitro activity of this compound.

Postulated Signaling Pathway

While the precise signaling pathway for this compound is not yet fully elucidated, based on the activities of other compounds from Caesalpinia sappan, a potential mechanism of action could involve the modulation of key cellular processes related to cell survival and apoptosis. For instance, brazilin, another compound from sappanwood, has been shown to suppress the expression of tyrosinase-related protein (TYRP) 2 and tyrosinase.[1] Furthermore, extracts from Caesalpinia sappan have been observed to increase the BAX/BCL-2 ratio, a key indicator of apoptosis induction.[3]

Caption: Postulated apoptotic pathway influenced by Caesalpinia sappan compounds.

Conclusion

This compound, a constituent of Caesalpinia sappan, exhibits cytotoxic properties against cancer cells in vitro. The provided protocols and data serve as a valuable resource for researchers interested in exploring the therapeutic potential of this natural compound. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy in a broader range of cancer cell types and in vivo models.

References

- 1. Suppression of melanin synthesis by the phenolic constituents of sappanwood (Caesalpinia sappan) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A New 3-Benzylchroman Derivative from Sappan Lignum (Caesalpinia sappan) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-step isolation of sappanol and brazilin from Caesalpinia sappan and their effects on oxidative stress-induced retinal death - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Quantification of 3'-deoxy-4-O-methylsappanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-deoxy-4-O-methylsappanol is a homoisoflavonoid found in the heartwood of Caesalpinia sappan L. (Sappanwood), a plant with a long history of use in traditional medicine across Southeast Asia. This compound, along with other related homoisoflavonoids like brazilin and sappanchalcone, is of significant interest to researchers for its potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts, herbal formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and understanding its therapeutic potential.